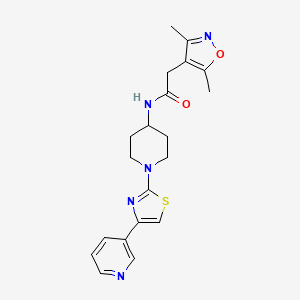

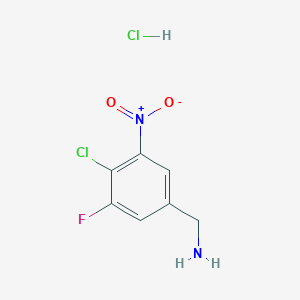

![molecular formula C24H15FN4O4 B2537747 3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901021-81-6](/img/structure/B2537747.png)

3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, a nitrophenyl group, and a pyrazoloquinoline core. These functional groups could potentially give the compound unique chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the presence of phenyl and pyrazoloquinoline groups, and the nitro and fluoro substituents could significantly affect its electronic structure .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The nitro group could potentially undergo reduction reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, potentially affecting its solubility and reactivity .Scientific Research Applications

Anticancer Properties

This compound has shown promising anti-proliferative activity against cancer cell lines. Specifically, two derivatives (compounds 15 and 16) exhibited excellent broad-spectrum cytotoxicity in NCI 60 cancer cell assays. Their GI50 values ranged from 0.018 to 9.98 μM. Additionally, these derivatives effectively inhibited EGFR tyrosine kinase, with IC50 values of 0.054 and 0.135 μM for compounds 4 and 15, respectively. The ability of compounds 15 and 16 to inhibit P-glycoprotein was also demonstrated, making them potential candidates for cancer therapy .

Reversal of Multidrug Resistance

The compound’s ability to inhibit P-glycoprotein suggests its potential in overcoming multidrug resistance in cancer cells. In a mechanistic study, compounds 15 and 16 exhibited cytotoxicity against DOX/MDA-MB-468 cells, with IC50 values of 0.267 and 0.844 μM, respectively. This property could enhance the efficacy of existing chemotherapeutic agents .

Cell Cycle Modulation

Compound 16 induced cell cycle arrest at the S phase, accompanied by an increase in the pre-G cell population in MDA-MB-468 cells. Furthermore, it promoted apoptosis in a time-dependent manner. These effects on cell cycle progression and apoptosis warrant further investigation for potential therapeutic applications .

Molecular Docking and EGFR Binding

A molecular docking study revealed that the compound’s potent inhibitory activity is likely due to its interaction within the EGFR binding site. Understanding these interactions can guide drug design and optimization for targeted therapies .

Fluorescent Materials

While not directly related to its biological applications, pyrido[2,3-b]pyrazine-based compounds like this one have been explored as fluorescent materials. High photoluminescence quantum efficiency (PLQY) and simple molecular structures are desirable for cost-effective multicolor display applications .

Patent Applications

Although specific patents related to this compound were not mentioned in the available literature, it’s worth exploring patent databases for any novel applications or formulations. Patents can provide insights into commercial and industrial uses .

Mechanism of Action

Future Directions

properties

IUPAC Name |

14-(4-fluorophenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15FN4O4/c25-15-6-4-14(5-7-15)23-19-13-26-20-12-22-21(32-8-9-33-22)11-18(20)24(19)28(27-23)16-2-1-3-17(10-16)29(30)31/h1-7,10-13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOLNGFWAGIMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

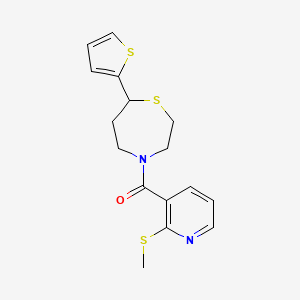

![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

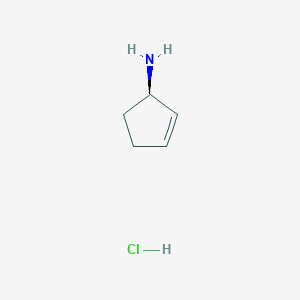

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

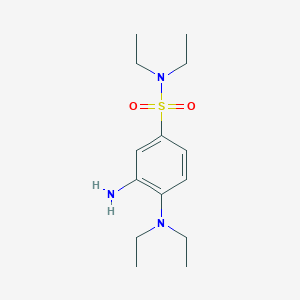

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)